BenchChemオンラインストアへようこそ!

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid

EP4 receptor pharmacology partial agonism cAMP signaling

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid (CAS 449764-07-2) is a synthetic small-molecule belonging to the benzo[f]isoindole phenylacetic acid class, disclosed in GlaxoSmithKline patents targeting the prostaglandin E2 EP4 receptor. It carries a 1,3-dioxo (phthalimide-type) core with 4,9-diethoxy substitution and an N-linked phenylacetic acid moiety (C24H21NO6; MW 419.4 g/mol).

Molecular Formula C24H21NO6
Molecular Weight 419.4 g/mol
CAS No. 449764-07-2
Cat. No. B3267393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid
CAS449764-07-2
Molecular FormulaC24H21NO6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C24H21NO6/c1-3-30-21-16-7-5-6-8-17(16)22(31-4-2)20-19(21)23(28)25(24(20)29)15-11-9-14(10-12-15)13-18(26)27/h5-12H,3-4,13H2,1-2H3,(H,26,27)
InChIKeyLTYQNZUPTCIVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid (CAS 449764-07-2): EP4 Receptor Pharmacological Tool Compound


2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid (CAS 449764-07-2) is a synthetic small-molecule belonging to the benzo[f]isoindole phenylacetic acid class, disclosed in GlaxoSmithKline patents targeting the prostaglandin E2 EP4 receptor [1]. It carries a 1,3-dioxo (phthalimide-type) core with 4,9-diethoxy substitution and an N-linked phenylacetic acid moiety (C24H21NO6; MW 419.4 g/mol) [2]. The compound is catalogued in ChEMBL (CHEMBL4224936) and PubChem (CID 10223809) with characterized EP4 receptor binding and functional activity [2][3]. It serves as both a pharmacological probe for EP4 partial agonism and a critical carboxylic acid intermediate within the broader GW627368–GSK726701A chemical series [4].

Why In-Class EP4 Ligands Cannot Substitute for 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic Acid in Experimental Design


Within the benzo[f]isoindole phenylacetic acid chemotype, subtle structural modifications produce divergent pharmacological outcomes that preclude generic substitution. The oxidation state of the isoindole core dictates functional behavior: the 1,3-dioxo configuration imparts partial agonist activity at the EP4 receptor (pEC50 7.6) [1], whereas the corresponding 1-oxo congener CCI17464 (CAS 325780-75-4) and the benzenesulfonamide GW627368X (CAS 439288-66-1) exhibit distinct pharmacological profiles — the latter being a pure competitive antagonist devoid of detectable agonism (pKb 7.9) [2]. Furthermore, the carboxylic acid terminus provides a versatile synthetic handle for derivatization that is absent in the sulfonamide-terminated analogs; GW627368X cannot serve as a precursor for amide or ester library generation, while the target compound can [3]. Simply interchanging an EP4 antagonist for a partial agonist in a signaling or disease model would invert the expected biological response and confound experimental interpretation.

Quantitative Differential Evidence: 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic Acid Versus Closest Analogs


Functional Pharmacological Mechanism: EP4 Partial Agonist Activity Versus Pure Antagonism

The target compound demonstrates concentration-dependent partial agonist activity at the human EP4 receptor, producing cAMP accumulation with a pEC50 of 7.6 (EC50 = 25 nM) in HEK293-AEQ17 recombinant cells [1]. This stands in direct functional contrast to GW627368X, the benzenesulfonamide analog sharing the same benzo[f]isoindole scaffold, which is a pure competitive antagonist exhibiting no agonist activity at concentrations up to 10 μM and instead producing parallel rightward shifts of PGE2 concentration-response curves with a pKb of 7.9 ± 0.4 [2]. The target compound thus activates the receptor above basal tone, whereas GW627368X blocks endogenous ligand signaling. This functional dichotomy — partial agonism vs. silent antagonism — arises from the different C-terminal warheads (carboxylic acid vs. benzenesulfonamide) and oxidation state of the isoindole core, despite the shared 4,9-diethoxy pharmacophore [3].

EP4 receptor pharmacology partial agonism cAMP signaling functional selectivity

EP4 Receptor Binding Affinity: Target Compound Versus GW627368X and CCI17464

In radioligand competition binding assays using [3H]PGE2 displacement from human EP4 receptor expressed in HEK293 (EBNA) cell membranes, the target compound exhibits a Ki of 158 nM (pKi = 6.8) [1]. By comparison, the mono-oxo analog CCI17464 (CAS 325780-75-4) demonstrates moderately higher affinity with a reported pKi of 7.1 (Ki ≈ 79 nM) , while the sulfonamide antagonist GW627368X (CAS 439288-66-1) shows pKi = 7.0 ± 0.2 (Ki ≈ 100 nM) [2]. These data indicate that the 1,3-dioxo oxidation state (target) is associated with approximately 1.6-fold weaker binding than the 1-oxo congener (CCI17464) and approximately 1.6-fold weaker than the sulfonamide (GW627368X), suggesting that the second carbonyl at position 3 modestly reduces EP4 binding pocket complementarity compared to the methylene-containing (1-oxo) scaffold [3].

radioligand binding EP4 receptor affinity structure-activity relationship Ki determination

Oxidation State of Benzoisoindole Core: 1,3-Dioxo vs. 1-Oxo Pharmacological Consequences

The target compound contains a fully oxidized 1,3-dioxobenzo[f]isoindole core (phthalimide-type), distinguishing it from the more common 1-oxo-1,3-dihydro (isoindolinone-type) scaffold found in CCI17464, GW627368X, and GSK726701A [1]. This structural variation carries two measurable consequences. First, the 1,3-dioxo core has a higher calculated logP (4.06) compared to the 1-oxo analog CCI17464, reflecting increased lipophilicity that may favor passive membrane permeability [2]. Second, the patent SAR literature demonstrates that 1,3-dioxo derivatives within this series consistently exhibit partial agonist profiles, whereas the corresponding 1-oxo compounds can be tuned between partial agonism and full antagonism depending on the C-terminal substituent; the benzenesulfonamide 1-oxo compound GW627368X is a pure antagonist, while the fluorophenylacetic acid 1-oxo compound GSK726701A (pEC50 7.4) is a partial agonist with >100-fold selectivity over other prostanoid receptors [3]. The 1,3-dioxo oxidation state thus appears to constrain the pharmacological phenotype toward partial agonism, making the target compound a more predictable tool for EP4 activation studies.

isoindole oxidation state phthalimide pharmacophore SAR analysis EP4 ligand design

Synthetic Utility as a Carboxylic Acid Intermediate for Derivative Generation

The free carboxylic acid terminus of the target compound enables direct derivatization via amide coupling, esterification, or mixed anhydride formation, making it a versatile intermediate for generating structurally diverse EP4 ligands [1]. This is a critical distinction from GW627368X, whose terminal benzenesulfonamide group precludes further modification at that position without total synthesis. The target compound's role as a synthetic precursor is corroborated by its explicit exclusion from subsequent GlaxoSmithKline method-of-use and composition-of-matter patents (US Patent 7,732,622 B2), where the claim language reads: 'with the proviso that the compounds [4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetic acid are excluded,' indicating that this compound was recognized as prior art and a foundational intermediate within the chemical series [2]. Researchers can capitalize on this by using the target compound to synthesize custom amide, ester, or hydrazide derivatives for SAR exploration or tool compound optimization without requiring de novo construction of the benzoisoindole core [3].

synthetic intermediate carboxylic acid handle amide coupling library synthesis

Selectivity Profile: EP4-Targeted Activity Without Confirmed TP Receptor Cross-Reactivity

The target compound has confirmed binding and functional activity at the human EP4 receptor (pKi 6.8; pEC50 7.6), with publicly available data limited to EP4 [1]. In contrast, its close structural analog GW627368X exhibits dual EP4/TP receptor pharmacology, with measured affinity for human TP receptors (pKi = 6.8, Ki ≈ 158 nM) and functional antagonism at TP receptors in human washed platelets (100% inhibition of U-46619-induced aggregation at 10 μM; approximate pA2 ~7.0) [2]. The absence of the benzenesulfonamide moiety in the target compound likely eliminates the hydrogen-bonding interaction with TP receptor residues that confers dual affinity to GW627368X, based on SAR trends documented across the patent series [3]. However, this selectivity advantage must be qualified: comprehensive counter-screening data across the full prostanoid receptor family (EP1–3, DP1, FP, IP, TP) have not been publicly disclosed for the target compound, whereas GW627368X has been fully profiled with confirmed affinity <5.3 for all non-EP4/non-TP human prostanoid receptors [2].

receptor selectivity off-target profiling TP receptor prostanoid receptor panel

Physicochemical Profile: Drug-Likeness Parameters Versus Key Comparators

The target compound (MW 419.4 g/mol, logP 4.06, HBD 1, HBA 5, rotatable bonds 7) complies with all Lipinski Rule-of-Five criteria [1]. Compared to GW627368X (MW 544.6 g/mol, logP ~4.95, HBA 6, rotatable bonds 9, plus sulfonamide), the target compound is 125 Da lighter and has one fewer hydrogen bond acceptor, resulting in a more favorable ligand efficiency profile . The carboxylic acid function (pKa ~4.2–4.5 predicted) confers aqueous solubility in physiological buffers upon deprotonation, whereas GW627368X is practically insoluble in water and requires DMSO solubilization . These physicochemical differences translate into practical experimental advantages: the target compound can be formulated in aqueous buffers at micromolar concentrations without organic co-solvents, reducing solvent-related cytotoxicity artifacts in cell-based assays. The compound also carries lower molecular complexity, potentially facilitating blood-brain barrier penetration in CNS-targeted EP4 studies, though experimental BBB data are not available [1].

Lipinski parameters physicochemical properties drug-likeness membrane permeability

Optimal Research and Industrial Application Scenarios for 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic Acid


EP4 Receptor Partial Agonist Tool for cAMP Signaling Pathway Studies

The compound's quantitatively characterized partial agonist activity (pEC50 7.6, EC50 25 nM in cAMP accumulation assays [1]) makes it suitable for EP4-mediated Gαs-cAMP signaling studies where full agonism by PGE2 (or synthetic full agonists like L-902688) would produce supraphysiological pathway activation. Its partial efficacy allows investigation of signal strength-dependence in EP4 downstream effectors (CREB phosphorylation, β-arrestin recruitment) without completely saturating the receptor system. Unlike GW627368X, which blocks all EP4 signaling, the target compound enables graded pathway activation studies.

Carboxylic Acid Intermediate for EP4-Focused Library Synthesis and SAR Exploration

The free carboxylic acid handle permits rapid diversification via parallel amide coupling to generate focused libraries of EP4 ligands with modified C-terminal fragments [2]. This is particularly valuable for medicinal chemistry groups exploring SAR around the phenylacetic acid region, where the 1,3-dioxo core provides a consistent partial agonist scaffold onto which diverse amide, ester, or reversed-amide substituents can be appended. The compound's role as a documented synthetic intermediate in the GlaxoSmithKline EP4 program [3] provides precedent for reliable multi-gram scale derivatization.

EP4 Activation Studies in Cellular Assays Requiring Aqueous Formulability

With a molecular weight of 419.4 g/mol, logP of 4.06, and a single ionizable carboxylic acid group, the target compound offers superior aqueous solubility compared to GW627368X (MW 544.6, logP ~4.95, water-insoluble) [4]. This makes it the preferred choice for cell-based EP4 activation assays where DMSO concentrations must be minimized (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity or membrane perturbation artifacts. The compound can be formulated as a sodium salt in PBS or culture medium at concentrations relevant to its EC50 (25 nM).

Comparison Standard for Differentiating EP4 Partial Agonism from Antagonism in Phenotypic Screening

When paired with GW627368X (pure EP4 antagonist, pKb 7.9), the target compound serves as a matched-pair pharmacological tool for dissecting EP4 partial agonism from antagonism in complex biological systems such as inflammatory cytokine release assays, tumor cell invasion models, or bone remodeling studies [5]. The shared 4,9-diethoxy benzo[f]isoindole scaffold between the two compounds minimizes off-target chemical biology confounds, allowing functional differences to be attributed specifically to the pharmacological mechanism (partial agonism vs. antagonism) rather than to divergent chemotype-driven off-target effects.

Quote Request

Request a Quote for 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.